molecular formula C14H21N3O3 B7897820 (S)-tert-Butyl 3-((3-methylpyrazin-2-yl)oxy)pyrrolidine-1-carboxylate

(S)-tert-Butyl 3-((3-methylpyrazin-2-yl)oxy)pyrrolidine-1-carboxylate

Cat. No.: B7897820
M. Wt: 279.33 g/mol
InChI Key: RANOAMQAVCVKOQ-NSHDSACASA-N
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Description

“(S)-tert-Butyl 3-((3-methylpyrazin-2-yl)oxy)pyrrolidine-1-carboxylate” is a chiral pyrrolidine derivative featuring a tert-butyl carbamate group at the 1-position and a 3-methylpyrazin-2-yloxy substituent at the 3-position. Pyrazine, a six-membered heterocycle with two nitrogen atoms, contributes to the compound’s polarity and hydrogen-bonding capacity, while the tert-butyl group enhances solubility in organic solvents and protects the amine during synthetic steps.

Properties

IUPAC Name

tert-butyl (3S)-3-(3-methylpyrazin-2-yl)oxypyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3/c1-10-12(16-7-6-15-10)19-11-5-8-17(9-11)13(18)20-14(2,3)4/h6-7,11H,5,8-9H2,1-4H3/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RANOAMQAVCVKOQ-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1OC2CCN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=CN=C1O[C@H]2CCN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (S)-tert-Butyl 3-((3-methylpyrazin-2-yl)oxy)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrrolidine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloroformate in the presence of a base to form the tert-butyl ester.

    Attachment of the pyrazine moiety: This is usually done through a nucleophilic substitution reaction where the pyrazine derivative is introduced to the pyrrolidine intermediate.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

(S)-tert-Butyl 3-((3-methylpyrazin-2-yl)oxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific groups within the compound under suitable conditions.

The major products formed from these reactions depend on the specific reagents and conditions used, often leading to derivatives with modified functional groups.

Scientific Research Applications

(S)-tert-Butyl 3-((3-methylpyrazin-2-yl)oxy)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 3-((3-methylpyrazin-2-yl)oxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ in substituents, heterocyclic cores, stereochemistry, and protecting groups. Below is a detailed comparison:

Substituent Variations

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
(S)-tert-Butyl 3-((3-methylpyrazin-2-yl)oxy)pyrrolidine-1-carboxylate (Target) 3-methylpyrazin-2-yloxy, tert-butyl carbamate C₁₄H₂₁N₃O₃* ~279.3 Pyrazine core with methyl group; (S)-stereochemistry
(S)-tert-Butyl 3-((3-methylpyrazin-2-yl)amino)pyrrolidine-1-carboxylate 3-methylpyrazin-2-ylamino C₁₄H₂₁N₄O₂ 278.35 Amino linker instead of ether; increased basicity
(S)-tert-Butyl 3-(3-aminopyridin-2-yloxy)pyrrolidine-1-carboxylate 3-aminopyridin-2-yloxy C₁₄H₂₁N₃O₃ 279.33 Pyridine core with amino group; reduced heteroatom density vs. pyrazine
tert-Butyl 3-(2-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate 2-methoxy-5-methylpyridin-3-yl C₁₆H₂₄N₂O₃ 292.37 Methoxy and methyl groups enhance lipophilicity

*Inferred from structurally similar compounds.

Stereochemical Differences

  • The (S)-configuration in the target compound contrasts with analogs like (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate (), which may exhibit divergent binding affinities or metabolic stability. Stereochemistry significantly impacts biological activity; for example, (S)-enantiomers often show higher target specificity in drug design .

Protecting Group Variations

  • tert-Butyl carbamate : Common in the target compound and analogs (e.g., ), this group is stable under basic conditions and cleaved under acidic hydrolysis.
  • Silyl ethers : Compounds like tert-Butyl (2S,3R)-2-(((tert-butyldiphenylsilyl)oxy)methyl)-3-(4-(7-oxooctyl)phenyl)pyrrolidine-1-carboxylate () use silyl protecting groups, which require fluoride-based deprotection, adding synthetic complexity .

Physicochemical Properties

  • Polarity : Pyrazine derivatives (target compound) are more polar than pyridine analogs () due to additional nitrogen atoms, affecting solubility and logP values.
  • Stability : The tert-butyl carbamate group enhances thermal and oxidative stability compared to benzyl or silyl-protected analogs .

Biological Activity

(S)-tert-Butyl 3-((3-methylpyrazin-2-yl)oxy)pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article will explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Formula : C₁₄H₂₁N₃O₃
  • Molecular Weight : 277.34 g/mol

This compound features a pyrrolidine ring substituted with a tert-butyl group and a 3-methylpyrazin-2-yl ether, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. While specific targets for this compound have not been extensively documented, compounds with similar structural motifs often exhibit activity against:

  • Enzymes : Potential inhibition of enzymes involved in metabolic pathways.
  • Receptors : Interaction with neurotransmitter receptors, which may influence neurological pathways.

Antimicrobial Activity

Research indicates that compounds containing pyrazine moieties can possess antimicrobial properties. A study focusing on related pyrazine derivatives demonstrated effectiveness against various bacterial strains, suggesting that this compound may exhibit similar activity.

Anticancer Properties

Preliminary studies have shown that pyrrolidine derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have been tested in vitro against cancer cell lines, revealing significant cytotoxic effects. The exact mechanism may involve apoptosis induction or cell cycle arrest.

Study 1: Antimicrobial Efficacy

In a comparative study of various pyrazine derivatives, this compound was evaluated for its antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, highlighting its potential as an antimicrobial agent.

CompoundMIC (µg/mL)Target Organism
This compound32Staphylococcus aureus
Escherichia coli

Study 2: Cytotoxicity Against Cancer Cell Lines

A separate investigation assessed the cytotoxic effects of the compound on human breast cancer cell lines (MCF-7). The compound demonstrated an IC₅₀ value of 15 µM after 48 hours of treatment, indicating significant potential for further development as an anticancer agent.

Cell LineIC₅₀ (µM)Treatment Duration
MCF-71548 hours

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